1-Acetamido-4-cyano-3-methylisoquinoline

Vue d'ensemble

Description

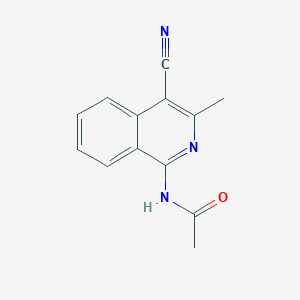

1-Acetamido-4-cyano-3-methylisoquinoline (CAS: 179985-52-5) is a heterocyclic organic compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol . Structurally, it features an isoquinoline core substituted with an acetamido group at position 1, a cyano group at position 4, and a methyl group at position 2. Its InChI key is 1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) .

This compound is primarily recognized as a selective inhibitor of protein kinase A (PKA) with an IC₅₀ value of 0.03 μM, making it a valuable tool in biochemical research to study cAMP-dependent signaling pathways . It is commercially available in small quantities (e.g., 1 mg, 100 mg) for research purposes .

Mécanisme D'action

Target of Action

The primary target of 1-Acetamido-4-cyano-3-methylisoquinoline is Protein Kinase A (PKA) . PKA is a cyclic AMP-dependent protein kinase, which plays a crucial role in multiple cellular processes such as cell division and signal transduction .

Mode of Action

This compound acts as a selective inhibitor of PKA . It inhibits PKA in a competitive manner with respect to ATP . This means that the compound competes with ATP for the active site on the PKA enzyme, thereby reducing the enzyme’s activity .

Result of Action

The result of this compound’s action is the inhibition of PKA activity. This can lead to changes in the cellular processes that PKA is involved in, such as cell division and signal transduction . The specific molecular and cellular effects would depend on the particular cell type and the pathways that are active in those cells.

Analyse Biochimique

Biochemical Properties

1-Acetamido-4-cyano-3-methylisoquinoline is known to interact with PKA, a key enzyme involved in various biochemical reactions

Cellular Effects

Given its role as a PKA inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PKA. As a selective inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing its target reactions .

Metabolic Pathways

Given its role as a PKA inhibitor, it may interact with enzymes or cofactors involved in cAMP-dependent signaling pathways .

Activité Biologique

1-Acetamido-4-cyano-3-methylisoquinoline (ACMI) is a compound of significant interest due to its unique chemical structure and notable biological activities. This article provides a comprehensive overview of the biological activity of ACMI, focusing on its role as a selective inhibitor of protein kinase A (PKA) and its potential therapeutic applications, particularly in cancer and malaria treatment.

Chemical Structure and Properties

ACMI is characterized by the presence of an acetamido group and a cyano group attached to a methylisoquinoline framework. Its molecular formula is C_13H_12N_2O, with a molecular weight of approximately 225.25 g/mol. The structural features contribute to its biological activity, particularly in modulating enzyme functions.

Selective Inhibition of Protein Kinase A (PKA)

ACMI acts primarily as a selective inhibitor of PKA, an enzyme crucial for various cellular processes including metabolism, gene expression, and cell proliferation. By inhibiting PKA, ACMI can alter signaling pathways within cells, potentially leading to therapeutic effects in conditions where PKA is implicated, such as cancer and cardiovascular diseases . The compound interacts specifically with the regulatory subunit of PKA, thereby preventing its activation by cyclic AMP (cAMP), which is essential for PKA function.

Anticancer Properties

Research indicates that ACMI may exhibit anticancer properties through its modulation of PKA activity. By inhibiting PKA, ACMI could disrupt cancer cell proliferation and survival pathways. Studies have shown that compounds targeting PKA can induce apoptosis in cancer cells, suggesting that ACMI may have similar effects.

Antimalarial Activity

ACMI has also been reported to possess antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's ability to inhibit the growth of this parasite suggests potential for development as an antimalarial agent. The mechanism may involve interference with metabolic pathways essential for the parasite's survival .

In Vitro Studies

In vitro studies have demonstrated that ACMI effectively inhibits PKA activity in cell cultures. The concentration required for significant inhibition varies depending on the specific cellular context but generally falls within the micromolar range. These studies highlight the compound's potential utility in biochemical research and drug development.

In Vivo Efficacy

Preliminary animal studies indicate that ACMI can reduce parasitemia in models infected with P. falciparum. For instance, administration of ACMI in mouse models has shown promising results in decreasing malaria symptoms and improving survival rates .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of ACMI compared to other isoquinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Acetamido and cyano groups on isoquinoline | Selective PKA inhibitor; antimalarial |

| 4-Cyano-3-methylisoquinoline | Cyano group only | Antimalarial activity |

| 2-Amino-4-cyanoisoquinoline | Amino and cyano groups | Potential anti-cancer properties |

| N-(1-(Butylamino)-4-cyanoisoquinolin) | Butylamino substitution | Antimalarial activity |

The presence of both acetamido and cyano moieties in ACMI enhances its biological profile compared to other compounds within the isoquinoline family, allowing for broader interactions within biological systems.

Case Studies and Research Findings

Recent literature has focused on optimizing ACMI's pharmacokinetic properties to enhance its efficacy as both an anticancer and antimalarial agent. For example, modifications to the molecular structure have been explored to improve solubility and metabolic stability while maintaining biological activity .

In one study, ACMI was tested alongside other novel isoquinoline derivatives in high-throughput screens aimed at identifying effective antimalarial compounds. Results indicated that ACMI exhibited moderate but significant inhibitory effects against P. falciparum, warranting further investigation into its therapeutic potential .

Applications De Recherche Scientifique

Inhibition of Protein Kinase A (PKA)

1-Acetamido-4-cyano-3-methylisoquinoline is primarily recognized for its selective inhibition of PKA, an enzyme crucial in various cellular processes such as metabolism, gene expression, and cell proliferation. PKA is involved in signaling pathways that regulate cell division and differentiation, making it a target for therapeutic interventions in diseases like cancer and cardiovascular disorders.

Experimental Procedures:

- The compound is typically introduced into biological systems (e.g., cell cultures) to assess its inhibitory effects on PKA activity.

- Concentrations vary based on experimental setups, with studies showing effective inhibition at low micromolar levels.

Outcomes:

- Inhibition of PKA leads to altered cellular signaling pathways, which can affect processes like apoptosis and metabolic regulation. This makes this compound a candidate for further research in therapeutic applications .

Targeting Plasmodium falciparum

Recent studies have identified this compound as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound has been linked to targeting the sodium efflux pump PfATP4, which is critical for maintaining ionic balance within the parasite .

Case Study:

- A series of experiments demonstrated that derivatives of 4-cyano-3-methylisoquinoline, including this compound, exhibited significant inhibition of P. falciparum growth with effective concentrations around 1 µM in vitro .

- The mechanism involves disrupting Na+ homeostasis within the parasite, leading to swelling and eventual lysis of infected erythrocytes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Acetamido and cyano groups on isoquinoline | Selective PKA inhibitor |

| 4-Cyano-3-methylisoquinoline | Cyano group only | Antimalarial activity |

| 2-Amino-4-cyanoisoquinoline | Amino and cyano groups | Potential anti-cancer properties |

| N-(1-(Butylamino)-4-cyanoisoquinolin) | Butylamino substitution | Antimalarial activity |

The presence of both acetamido and cyano moieties in this compound enhances its biological profile compared to other isoquinoline derivatives. This dual functionality allows for broader interactions within biological systems, potentially leading to more effective therapeutic applications.

Q & A

Basic Research Questions

Q. What is the primary biochemical application of 1-Acetamido-4-cyano-3-methylisoquinoline in experimental models?

- Answer : This compound is a selective inhibitor of cyclic AMP-dependent protein kinase (PKA) catalytic subunits, with an IC50 of 0.03 μM. It is used to study PKA-dependent signaling pathways in cellular and biochemical assays, particularly in kinase activity profiling and mechanistic studies of cAMP-mediated phosphorylation events .

Q. How does the molecular structure of this compound contribute to its inhibitory activity?

- Answer : The isoquinoline scaffold, combined with the 4-cyano and 3-methyl substituents, enhances binding affinity to PKA’s ATP-binding pocket. The acetamido group at position 1 stabilizes interactions with hydrophobic residues in the catalytic domain, as inferred from structural analogs and kinase inhibition data .

Q. What synthetic routes are recommended for producing this compound in laboratory settings?

- Answer : Synthesis typically involves multi-step reactions starting from substituted isoquinoline precursors. Key steps include:

- Step 1 : Introduction of the cyano group via nucleophilic substitution or catalytic cyanation.

- Step 2 : Methylation at position 3 using methyl halides or dimethyl sulfate under basic conditions.

- Step 3 : Acetamido functionalization via acetylation of an intermediate amine.

Purification is achieved via column chromatography (e.g., silica gel) or recrystallization, with final characterization by NMR and mass spectrometry .

Advanced Research Questions

Q. How can researchers validate the selectivity of this compound across kinase families?

- Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler®) to test inhibition against >100 kinases at 1 μM concentration. Compare IC50 values for PKA with off-target kinases (e.g., PKC, PKG). Confirm specificity using PKA knockout cells or competitive ATP-binding assays. Cross-validate findings with orthogonal methods like thermal shift assays .

Q. What experimental strategies address solubility limitations of this compound in cellular assays?

- Answer :

- Solvent Optimization : Dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- Vehicle Controls : Include DMSO-only controls to rule out solvent effects on PKA activity.

- Structural Analog Screening : Test derivatives with polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining inhibitory activity .

Q. How should researchers resolve contradictions in reported IC50 values across studies?

- Answer :

- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., Km ATP levels for PKA: 15–20 μM) and buffer compositions (pH 7.4, 10 mM MgCl2).

- Replicate Key Studies : Compare results with independent datasets from peer-reviewed publications.

- Meta-Analysis : Apply statistical tools (e.g., weighted mean IC50) to account for methodological variability .

Q. Methodological Frameworks for Research Design

Q. How to formulate a PICOT-compliant research question for studying PKA inhibition in disease models?

- Example :

- Population : PKA-overexpressing cancer cell lines (e.g., HeLa).

- Intervention : Treatment with this compound (1–10 μM).

- Comparison : Untreated cells or cells treated with a pan-kinase inhibitor (e.g., Staurosporine).

- Outcome : Quantification of apoptosis (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry).

- Time : 24–72 hours post-treatment .

Q. What statistical approaches are recommended for analyzing dose-response data in kinase inhibition studies?

- Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Reproducibility : Include triplicate biological replicates and pre-register analysis protocols to minimize bias .

Q. Data Interpretation and Reporting Guidelines

Q. How to present conflicting activity data in manuscripts without compromising credibility?

- Answer :

- Transparency : Disclose all raw data (e.g., supplementary tables) and experimental conditions (e.g., lot numbers of reagents).

- Contextualization : Discuss potential sources of variability (e.g., cell passage number, assay temperature).

- Peer Review : Pre-submit datasets to preprint servers for community feedback .

Q. What ethical considerations apply when using kinase inhibitors in animal studies?

- Answer :

- Dose Justification : Conduct pilot studies to determine the lowest effective dose, minimizing toxicity.

- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles (e.g., use in vitro models before animal trials).

- Regulatory Approval : Obtain ethics committee approval (e.g., IACUC) with documented protocol IDs and oversight details .

Comparaison Avec Des Composés Similaires

The following table summarizes key structural and functional differences between 1-Acetamido-4-cyano-3-methylisoquinoline and related compounds:

Key Findings:

Structural Diversity: Isoquinoline Derivatives: While this compound has a compact structure with three substituents, pyrido[2,1-a]isoquinoline derivatives (e.g., compound 13a-e in ) feature fused pyridine-isoquinoline systems with additional dimethoxy groups. These bulkier analogs exhibit broader pharmacological activities, including antitumor effects, but lack PKA specificity .

Functional Specificity: The cyano group in this compound enhances its binding affinity to PKA’s catalytic subunit, as evidenced by its low IC₅₀ .

Synthetic Accessibility: this compound is synthesized via straightforward condensation reactions using acetonitrile and piperidine as catalysts . Pyrido[2,1-a]isoquinoline derivatives require multi-step syntheses with ethyl 3-aryl-2-cyanoacrylates, increasing complexity .

Research Implications and Limitations

- Advantages of this compound: Its selectivity for PKA makes it superior to non-specific kinase inhibitors like staurosporine. However, its low molecular weight and solubility may limit in vivo applications .

- Gaps in Data: Toxicity profiles and off-target effects for most analogs (e.g., 3-acetamidocoumarin, 2-cyano-N-[(methylamino)carbonyl]acetamide) remain unstudied .

Propriétés

IUPAC Name |

N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNACQXBALMDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395105 | |

| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179985-52-5 | |

| Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.